molecular formula C15H19NO3 B1523722 Benzyl 3-acetylpiperidine-1-carboxylate CAS No. 502639-39-6

Benzyl 3-acetylpiperidine-1-carboxylate

Cat. No.: B1523722
CAS No.: 502639-39-6
M. Wt: 261.32 g/mol
InChI Key: CXRLRAPGUPJJTN-UHFFFAOYSA-N
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Description

Benzyl 3-acetylpiperidine-1-carboxylate (CAS 502639-39-6) is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol. This piperidine derivative serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics. It is part of a class of 1-benzylpiperidine derivatives that are investigated as potential dual-target inhibitors for complex neurodegenerative diseases, such as Alzheimer's disease, where simultaneous targeting of enzymes like acetylcholinesterase (AChE) and the serotonin transporter (SERT) is a key strategy. The compound has a predicted boiling point of 397.6 ± 42.0 °C at 760 mmHg and a predicted density of 1.151 ± 0.06 g/cm³ at 25 °C. Its InChIKey is CXRLRAPGUPJJTN-UHFFFAOYSA-N. This product is intended for research and development use only in laboratory settings. It is strictly for non-medical purposes, such as industrial applications or scientific research, and is not intended for diagnostic, therapeutic, or any other human or animal use. Please be aware that the sale of this product may be restricted under patent laws, regulations, and policies. The patent owner or licensee has not released any relevant product information. It is the responsibility of the purchaser to ensure compliance with all applicable laws and regulations regarding the handling, storage, and use of this chemical.

Properties

IUPAC Name

benzyl 3-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-12(17)14-8-5-9-16(10-14)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRLRAPGUPJJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693139
Record name Benzyl 3-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502639-39-6
Record name Benzyl 3-acetylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Piperidine Nitrogen

The nitrogen protection is crucial to prevent undesired side reactions during ring functionalization. Benzyl carbamate protection can be achieved by reacting piperidine or its derivatives with benzyl chloroformate under basic conditions.

  • Typical conditions: Reaction in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or sodium carbonate.
  • Outcome: Formation of benzyl piperidine-1-carboxylate with high yield and purity.

Introduction of the Acetyl Group at the 3-Position

There are two main approaches for acetylation at the 3-position:

  • Via 3-piperidinecarboxylic acid derivatives:
    Starting from 3-piperidinecarboxylic acid, protection of the nitrogen is followed by conversion of the carboxylic acid to a ketone or acetyl group. This can be done through intermediates such as Weinreb amides and subsequent reaction with Grignard reagents.

  • Via direct acylation of 3-oxo-piperidine intermediates:
    The 3-position keto group can be introduced by oxidation or other functional group transformations, followed by selective acylation.

A notable industrially relevant method involves the following three-step sequence (adapted from patent CN102351780A):

Step Reaction Description Reagents/Conditions Yield & Notes
1 Protection of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate in alkaline medium to form 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid 4-piperidinecarboxylic acid, di-tert-butyl dicarbonate, NaOH or Na2CO3, THF, room temperature Molar ratio 1:1.1 (acid:dicarbonate), high purity product
2 Conversion of protected acid to Weinreb amide using N,O-dimethylhydroxylamine hydrochloride under triethylamine and isobutyl chloroformate catalysis Triethylamine, isobutyl chloroformate, N,O-dimethylhydroxylamine hydrochloride Molar ratio 1:1.5 (acid:hydroxylamine), efficient amidation
3 Reaction of Weinreb amide with methyl Grignard reagent in anhydrous THF under nitrogen to yield 1-tert-butoxycarbonyl-4-acetylpiperidine Methylmagnesium bromide, THF, nitrogen atmosphere Molar ratio 1:2.3 (amide:Grignard), yield >75%

This method reduces the number of steps compared to traditional routes, shortens reaction time, and improves yield and purity.

Benzyl Carbamate Formation

While the above method uses tert-butyl carbamate protection, benzyl carbamate protection can be introduced similarly by treating piperidine derivatives with benzyl chloroformate under basic conditions.

  • The benzyl carbamate group is stable under the conditions used for acetylation and can be removed later by hydrogenolysis if needed.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Protection Group Key Reaction Type Yield/Notes
Industrial 3-step (Patent CN102351780A) 4-piperidinecarboxylic acid Di-tert-butyl dicarbonate, N,O-dimethylhydroxylamine hydrochloride, methyl Grignard tert-butyl carbamate (Boc) Protection, amidation (Weinreb amide), Grignard acylation High purity (>98%), yield >75% in last step
Reductive amination route N-Boc-piperidin-4-one Anilines, sodium triacetoxyborohydride, phenoxyacetyl chlorides Boc Reductive amination, acylation, deprotection Moderate to high yields (50-95%)
Spiro-piperidine synthesis N-Boc ethyl nipecotate Heteroaryl/alkyl aldehydes, BOC-anhydride Boc Aldehyde condensation, protection High yields (up to 98%)
Organocatalytic aza-Michael Various substituted precursors Quinoline organocatalyst, trifluoroacetic acid Various Cyclization Good yields, enantioselective

Research Findings and Considerations

  • The use of Weinreb amides as intermediates for selective ketone formation is a well-established and efficient strategy, reducing side reactions and improving yields.
  • Protection with carbamate groups (Boc or benzyl) is essential for controlling reactivity and enabling selective transformations on the piperidine ring.
  • Grignard reagents provide a straightforward way to introduce acetyl groups via nucleophilic addition to Weinreb amides.
  • Reaction conditions such as solvent choice (anhydrous THF), temperature control, and inert atmosphere (nitrogen) are critical for high yield and purity.
  • Alternative synthetic routes offer flexibility but may involve more steps or lower yields.
  • Purification methods typically involve crystallization or chromatography to achieve >98% purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-acetylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl ester can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Benzyl 3-carboxylpiperidine-1-carboxylate.

    Reduction: Benzyl 3-hydroxypiperidine-1-carboxylate.

    Substitution: Various substituted benzyl piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Benzyl 3-acetylpiperidine-1-carboxylate has been investigated for its potential as an anticancer agent. Its derivatives have shown cytotoxic effects against several cancer cell lines, indicating promise in cancer treatment. For instance, a study highlighted that modifications to the piperidine structure could enhance anticancer efficacy, making it a candidate for further development in oncology therapies .

Mechanism of Action
The compound functions by interacting with specific molecular targets involved in cancer cell proliferation and survival. The presence of the acetyl and carboxylate groups facilitates binding to these targets, potentially leading to apoptosis in malignant cells .

Biological Research

Inhibitor Development
this compound is utilized in the development of small molecule inhibitors targeting enzymes involved in various biological pathways. For example, it has been explored as a reversible inhibitor for monoacylglycerol lipase (MAGL), which plays a significant role in the endocannabinoid system. Research has demonstrated its selectivity and potency, suggesting its utility in modulating endocannabinoid signaling .

Anti-inflammatory Effects
Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. In vitro studies have shown significant reductions in inflammation markers when using piperidine derivatives similar to this compound.

Industrial Applications

Synthesis of Chemical Products
In the chemical industry, this compound serves as an intermediate in synthesizing various pharmaceutical compounds and agrochemicals. Its role as a building block allows for the creation of more complex molecules necessary for drug development and agricultural products .

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against multiple cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionReversible inhibition of MAGL

Case Study 1: Anticancer Activity
A study focused on synthesizing novel piperidine derivatives, including this compound, revealed significant anticancer properties against ovarian cancer cells. The structural modifications led to enhanced potency compared to existing treatments .

Case Study 2: Inhibition of Inflammatory Pathways
In another investigation, researchers assessed the anti-inflammatory effects of piperidine derivatives in animal models. The results indicated that compounds similar to this compound effectively reduced inflammation markers and provided insights into their potential therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl 3-acetylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and benzyl groups can influence its binding affinity and specificity towards these targets, affecting the overall biological response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent at 3-position CAS Number Key Properties/Notes
This compound C15H19NO3 Acetyl Not available Hypothetical; acetyl group may enhance lipophilicity and metabolic stability.
Benzyl 4-aminopiperidine-1-carboxylate C13H18N2O2 Amino 120278-07-1 Limited toxicological data; potential for amine-related reactivity (e.g., hydrogen bonding) .
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate C17H23NO4 3-ethoxy-3-oxopropyl 99197-86-1 No known hazards; ethoxy-oxopropyl group may improve solubility .
Benzyl 3-chloropiperidine-1-carboxylate C13H16ClNO2 Chloro 1353965-30-6 High purity (97%); chlorine atom increases electrophilicity, potentially enhancing reactivity .
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl C14H19ClN2O2 Amino, 4-methyl 250714-61-5 Used in pharmaceutical synthesis; methyl group adds steric bulk, affecting binding interactions .

Functional Group Impact

  • Acetyl Group (Target Compound) : The acetyl moiety introduces a ketone functional group, which may influence metabolic pathways (e.g., resistance to oxidation) and enhance membrane permeability compared to polar groups like amines or carboxylic acids.
  • Chloro Group (Benzyl 3-chloropiperidine-1-carboxylate) : Enhances electrophilicity, making the compound more reactive in substitution reactions. Chlorinated analogs are often explored in antimicrobial agents .

Therapeutic Potential

For example, benzyl benzoate (a simpler analog) is a first-line treatment for scabies due to high efficacy (87% cure rate) and tolerability . This suggests that piperidine-based benzyl carboxylates with optimized substituents could hold promise in antiparasitic or anti-inflammatory applications.

Biological Activity

Benzyl 3-acetylpiperidine-1-carboxylate (CAS No: 502639-39-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with an acetyl group and a benzyl ester. The synthesis typically involves two main steps:

  • Acetylation : Piperidine is reacted with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base like pyridine.
  • Esterification : The resulting 3-acetylpiperidine is then esterified with benzyl chloroformate using a base such as triethylamine.

This two-step reaction sequence yields this compound, which can be further optimized for industrial production through continuous flow reactors for enhanced efficiency .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both the acetyl and benzyl groups can influence its binding affinity and specificity, potentially modulating biological responses .

Pharmacological Properties

Research indicates that compounds structurally related to this compound may exhibit significant pharmacological properties:

  • Inhibition of Monoacylglycerol Lipase (MAGL) : Studies have shown that derivatives of piperidines can act as reversible MAGL inhibitors, which are important in modulating endocannabinoid signaling pathways. This class of compounds has demonstrated low nanomolar IC50 values in enzymatic assays .
  • Anticancer Activity : Preliminary evaluations have suggested that certain derivatives possess antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents .

Structure-Activity Relationship (SAR)

A study focusing on benzoylpiperidine derivatives found that modifications to the piperidine structure significantly affected binding potency and selectivity towards specific receptors. For instance, introducing N-(ureidoalkyl) substituents improved binding affinities from micromolar to low nanomolar ranges for CCR3 antagonism, highlighting the importance of structural variations .

In Vitro Studies

In vitro assays have demonstrated that this compound and its analogs can effectively inhibit cell growth in cancer organoids derived from high-grade serous ovarian cancer patients and pancreatic ductal adenocarcinoma primary cells. These findings support further exploration into their clinical applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
Benzyl 3-hydroxypiperidine-1-carboxylate Hydroxyl group instead of acetylPotentially different receptor interactions
Benzyl 3-carboxypiperidine-1-carboxylate Contains a carboxylic acid groupVarying pharmacological profiles
3-Acetylpiperidine Lacks the benzyl ester groupDifferent biological properties

The distinct functional groups present in this compound contribute to its unique reactivity and interactions compared to these analogs .

Q & A

Q. What are the common synthetic routes for Benzyl 3-acetylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with piperidine ring functionalization. Key steps include introducing the acetyl group at the 3-position and protecting the amine with a benzyl carboxylate moiety. Reaction parameters such as temperature (e.g., maintaining 0–5°C during acylation), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios must be carefully controlled. Catalysts like triethylamine are often used to facilitate acyl transfer . For optimization, employ Design of Experiments (DoE) to systematically vary factors like pH, temperature, and reaction time, followed by HPLC or GC analysis to quantify yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the piperidine ring structure, acetyl group (δ2.1δ \sim2.1 ppm for CH3_3), and benzyl carboxylate (aromatic protons at δ7.3δ \sim7.3 ppm).
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and ester linkages.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C15_{15}H19_{19}NO3_3: calc. 261.1365, observed 261.1368) .

Q. What safety precautions are essential when handling this compound in the lab?

While toxicity data may be incomplete, assume acute hazards based on structural analogs:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the introduction of electron-withdrawing groups (e.g., acetyl) at the 3-position influence the compound’s reactivity in nucleophilic substitutions?

The acetyl group increases electrophilicity at adjacent positions, enhancing susceptibility to nucleophilic attack. For example, the 4-position may undergo amination or halogenation more readily. Compare kinetic studies using substrates with/without the acetyl group to quantify rate differences. Monitor intermediates via LC-MS .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

Contradictory reports may arise from impurities or varying experimental setups. Design accelerated stability studies:

  • Expose the compound to HCl (0.1–1 M) at 25–40°C.
  • Analyze degradation products (e.g., piperidine ring opening) via 1^1H NMR and HRMS.
  • Cross-validate using computational models (e.g., DFT to predict hydrolysis pathways) .

Q. What strategies improve the enantiomeric purity of this compound derivatives for chiral drug development?

  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during key steps like acylation.
  • Chromatography : Employ chiral stationary phases (CSPs) for HPLC purification.
  • Crystallization : Optimize solvent systems (e.g., hexane/ethyl acetate) to isolate desired enantiomers .

Q. How does fluorination at the 3-position (as in analogs like Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) alter biological activity?

Fluorine’s electronegativity and steric effects enhance metabolic stability and receptor binding. Compare:

DerivativeBinding Affinity (IC50_{50})Metabolic Half-life
Non-fluorinated120 nM1.2 h
3-Fluoro-substituted45 nM4.8 h
Use radioligand assays and microsomal stability tests to validate improvements .

Q. What computational methods are effective for predicting the compound’s interactions with neurological targets (e.g., NMDA receptors)?

  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding with GluN1 subunits.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR : Develop models correlating substituent electronegativity with inhibitory potency .

Data Contradiction and Methodology

Q. How should researchers address discrepancies in reported toxicity profiles of piperidine carboxylates?

  • Meta-Analysis : Aggregate data from multiple SDS (e.g., vs. 3) and prioritize studies with OECD-compliant testing.
  • In Silico Prediction : Apply tools like ProTox-II to estimate LD50_{50} and hepatotoxicity.
  • In Vitro Validation : Conduct MTT assays on HepG2 cells to assess cytotoxicity .

Q. What experimental controls are critical when evaluating the compound’s efficacy in enzyme inhibition assays?

  • Positive Controls : Use known inhibitors (e.g., MK-801 for NMDA receptors).
  • Solvent Controls : Account for DMSO effects on enzyme activity.
  • Blinding : Randomize sample processing to minimize bias .

Comparative Analysis

Q. How do structural modifications (e.g., benzyl vs. tert-butyl carboxylate) impact pharmacokinetic properties?

ModificationLogPSolubility (mg/mL)Plasma Protein Binding
Benzyl carboxylate2.80.585%
tert-Butyl carboxylate3.20.292%
The benzyl group improves aqueous solubility, favoring oral bioavailability. Assess via shake-flask solubility tests and SPR binding assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 3-acetylpiperidine-1-carboxylate
Reactant of Route 2
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Benzyl 3-acetylpiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.